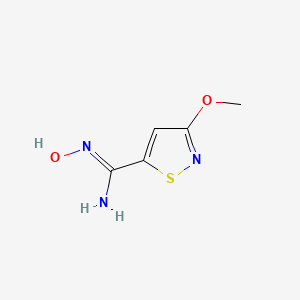![molecular formula C10H17N3O B15239839 1-[2-(3-Amino-5-methyl-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol](/img/structure/B15239839.png)
1-[2-(3-Amino-5-methyl-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(3-Amino-5-methyl-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of an amino group at the 3-position and a methyl group at the 5-position of the pyrazole ring, along with a cyclobutanol moiety, makes this compound unique. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .
准备方法
The synthesis of 1-[2-(3-Amino-5-methyl-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Introduction of the Amino Group: The amino group at the 3-position can be introduced via nucleophilic substitution reactions.
Attachment of the Cyclobutanol Moiety: The cyclobutanol moiety can be attached through a series of reactions involving the formation of a carbon-carbon bond between the pyrazole ring and the cyclobutanol[][3].
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
化学反应分析
1-[2-(3-Amino-5-methyl-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyrazole ring, leading to the formation of various derivatives[][3].
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
1-[2-(3-Amino-5-methyl-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol has several scientific research applications:
作用机制
The mechanism of action of 1-[2-(3-Amino-5-methyl-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity . The compound may inhibit certain enzymes or block receptor sites, leading to its biological effects .
相似化合物的比较
1-[2-(3-Amino-5-methyl-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol can be compared with other similar compounds, such as:
3-Amino-1-methyl-1H-pyrazole: Lacks the cyclobutanol moiety, making it less complex.
5-Amino-3-methyl-1-phenylpyrazole: Contains a phenyl group instead of the cyclobutanol moiety, leading to different chemical properties.
1-Methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid: Features a carboxylic acid group, which alters its reactivity and applications[][3].
The uniqueness of this compound lies in its combination of the pyrazole ring with the cyclobutanol moiety, providing distinct chemical and biological properties .
属性
分子式 |
C10H17N3O |
|---|---|
分子量 |
195.26 g/mol |
IUPAC 名称 |
1-[2-(3-amino-5-methylpyrazol-1-yl)ethyl]cyclobutan-1-ol |
InChI |
InChI=1S/C10H17N3O/c1-8-7-9(11)12-13(8)6-5-10(14)3-2-4-10/h7,14H,2-6H2,1H3,(H2,11,12) |
InChI 键 |
JRRNJCAGZWSVDV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NN1CCC2(CCC2)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione](/img/structure/B15239758.png)
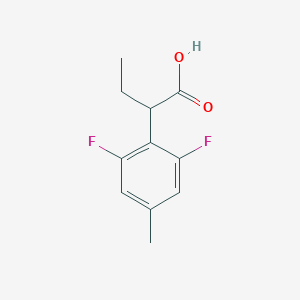
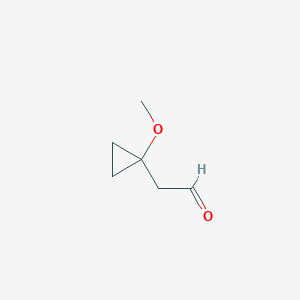

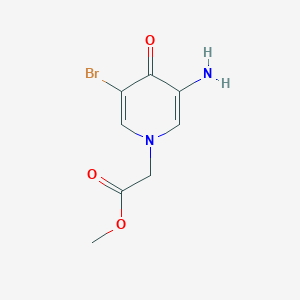
![5-Bromo-1-[(oxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15239783.png)
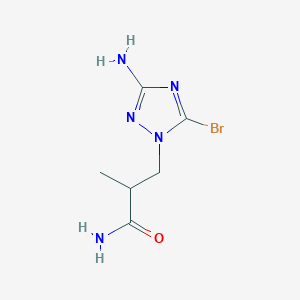
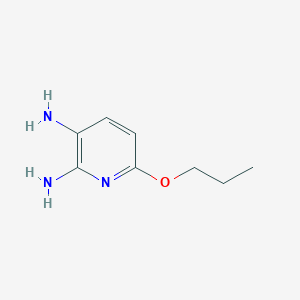
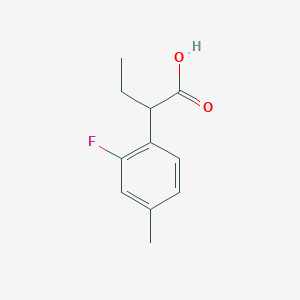

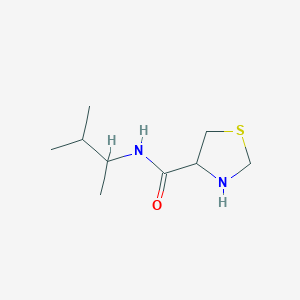
![5-Methyl-1-[(pyridin-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15239806.png)

